molecular formula C29H30N4O5 B2955855 2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1216968-32-9

2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No.: B2955855
CAS No.: 1216968-32-9
M. Wt: 514.582
InChI Key: WEMAOWHOAPCVFA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the quinazolinone ring, and the presence of the ethoxyphenyl and isopropylacetamide groups would influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might participate in reactions with acids, while the carbonyl groups in the quinazolinone ring might undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

A significant application of compounds similar to 2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is in the field of antimicrobial activities. For instance, the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives have been explored, demonstrating their potential as antimicrobial agents against test microorganisms (Bektaş et al., 2007). Similarly, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial strains (Patel & Shaikh, 2011).

Synthesis and Antimicrobial Potential of Derivatives

Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showcasing their potential utility in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013). Another study focused on synthesizing new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives as antimicrobial agents, further illustrating the diverse applications of these compounds in microbial resistance (El-zohry & Abd-Alla, 2007).

Antitumor and Anticonvulsant Activities

Moreover, the potential antitumor and anticonvulsant activities of these derivatives have been explored. For example, a series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones showed promising results against Gram-positive and Gram-negative bacteria, fungi, and in anticonvulsant activities (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Additionally, a study on the synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists evaluated these compounds for neuroleptic activity, demonstrating their potential in neurological applications (Ellefson, Prodan, Brougham, & Miller, 1980).

Polymer Synthesis

The compound's structure also lends itself to applications in polymer synthesis. A study on polymer synthesis based on 2-(hydroxyphenyl)-2-oxazolines, a structure similar to the compound , indicates its potential use in creating various polymers with specific properties (Kobayashi, Mizutani, & Saegusa, 1984).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Quinazolinones are known to interact with various enzymes and receptors, but without specific experimental data, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given the known biological activity of quinazolinones. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety profile .

Properties

IUPAC Name

2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5/c1-4-38-23-15-11-21(12-16-23)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)22-13-9-20(10-14-22)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMAOWHOAPCVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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